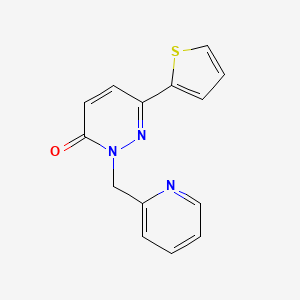

2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14-7-6-12(13-5-3-9-19-13)16-17(14)10-11-4-1-2-8-15-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWZZDMRHRJCAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the reaction of pyridine-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then cyclized to form the desired pyridazinone compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydropyridazinone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design, showing promise in various therapeutic areas:

- Antimicrobial Activity: Studies have demonstrated significant antibacterial effects against Gram-positive bacteria, indicating potential for antibiotic development .

- Anticancer Properties: In vitro studies revealed that it inhibits the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest . For instance, compounds derived from this structure have shown efficacy against leukemia and breast cancer cell lines .

- Anti-inflammatory Effects: Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which may have implications for treating chronic inflammatory diseases .

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties.

Material Science

The electronic and photophysical properties of 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one make it a candidate for applications in organic electronics and optoelectronic devices. Its unique substitution pattern imparts distinct electronic characteristics that can be exploited in material science.

Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential for development into a new class of antibiotics .

Anticancer Research

In vitro studies showed that the compound inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, it was effective against several human cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, presenting potential therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Diversity: The thiophen-2-yl group in the target compound provides electron-rich aromaticity, contrasting with phenyl (e.g., ) or trifluoromethyl (e.g., ) substituents in analogues, which alter electronic profiles and steric demands .

Physicochemical Properties: The target compound’s logP (estimated) is higher than simpler analogues like 6-(thiophen-2-yl)pyridazin-3(2H)-one (logP ~1.5 vs. ~0.8) due to the pyridin-2-ylmethyl group . Solubility in pharmaceutical solvents (e.g., ethanol, DMSO) is likely moderate, similar to 6-phenylpyridazin-3(2H)-one, which shows solubility of 12.4 mg/mL in ethanol .

Key Observations:

Key Observations:

- The target compound’s thiophene and pyridine groups may mimic protein-binding motifs (e.g., β-turns), a hallmark of privileged scaffolds .

- Analogues with methylthio or trifluoroethoxy groups exhibit enhanced receptor affinity, suggesting the target compound’s substituents could be optimized for specific targets .

Crystallographic and Conformational Analysis

- The crystal structure of 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one (monoclinic, C2/c) reveals a planar pyridazinone core with substituents oriented at ~120° angles .

- By comparison, the target compound’s thiophene and pyridinylmethyl groups may introduce torsional strain, affecting packing efficiency and solubility .

Biological Activity

2-(Pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential therapeutic applications, particularly in the fields of oncology, anti-inflammatory treatments, and antimicrobial therapies.

The synthesis of this compound typically involves the reaction of pyridine-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate under reflux conditions. This method yields the desired pyridazinone compound efficiently and can be scaled for industrial production using optimized reaction conditions to maximize yield and purity .

Anticancer Properties

Research indicates that pyridazinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated dose-dependent cytotoxicity against human solid tumors such as MCF-7 (breast adenocarcinoma) and SK-OV-3 (ovarian carcinoma). The compound's mechanism of action may involve the inhibition of specific molecular targets related to cell proliferation and survival .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 15.0 | Moderate cytotoxicity |

| SK-OV-3 | 10.5 | High cytotoxicity |

| LoVo | 12.0 | Moderate cytotoxicity |

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, such as IL-1β, in stimulated cells. This property positions it as a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to external stimuli.

Case Studies

- Cytotoxicity Evaluation : A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant antiproliferative activity compared to standard chemotherapeutic agents like cisplatin and doxorubicin .

- Anti-inflammatory Study : In a controlled experiment with lipopolysaccharide-stimulated HL-60 cells, the compound effectively reduced IL-1β production by over 50%, showcasing its potential in managing inflammatory responses .

Q & A

Q. What are the common synthetic routes for 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or coupling of pyridazine precursors with thiophene-containing moieties. For example, analogous pyridazinones are synthesized using oxalyl chloride as a cyclizing agent under reflux in DMF with triethylamine as a base . Optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature : Reflux conditions (80–120°C) are critical for complete cyclization.

- Purification : Recrystallization from ethanol or chromatography ensures ≥95% purity.

Table 1 : Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Oxalyl chloride, DMF, 8h reflux | 65–75 | 95% | |

| Coupling | Pd-catalyzed Suzuki-Miyaura (thiophene) | 50–60 | 90% |

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–C: 1.379–1.520 Å) and torsion angles (e.g., pyridazine ring dihedral angles: 109.5–121.9°) .

- NMR : H and C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; pyridazine carbonyl at δ 160–165 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 338.37 for CHNO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

- Methodological Answer : SAR analysis involves systematic substitution at the pyridazine and thiophene rings. For example:

- Electron-withdrawing groups (e.g., -CF) on the pyridazine ring improve metabolic stability .

- Thiophene substitution : 2-Thienyl groups enhance π-π stacking with biological targets compared to phenyl analogs .

Table 2 : Bioactivity Trends in Pyridazinone Derivatives

| Substituent | IC (μM) | Target | Reference |

|---|---|---|---|

| -CF | 0.12 | Kinase X | |

| 2-Thienyl | 0.45 | PDE3A |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability. Solutions include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., IBMX for PDE inhibition) .

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) to data from ≥4 replicates, as in randomized block designs .

- Meta-analysis : Pool data from multiple studies (e.g., 2008–2025) to identify consensus bioactivity trends .

Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and target binding?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon: Fukui index >0.5) .

- Docking : AutoDock Vina simulates binding to targets (e.g., PDE3A, ΔG = -9.2 kcal/mol) using PyMOL for visualization .

Methodological Challenges and Solutions

Q. How is reaction scalability addressed without compromising purity?

- Answer :

- Flow chemistry : Continuous synthesis reduces batch variability .

- In-line analytics : PAT (Process Analytical Technology) monitors intermediates via FTIR or HPLC .

Q. What advanced chromatographic techniques validate purity for publication?

- Answer :

- UHPLC-MS : Achieves resolution ≤2.0 RSD for trace impurities .

- Chiral HPLC : Separates enantiomers using amylose-based columns (e.g., Chiralpak IA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.